molecular formula C8H9Br2O3P B14652720 (1,2-Dibromo-2-phenylethyl)phosphonic acid CAS No. 51824-88-5

(1,2-Dibromo-2-phenylethyl)phosphonic acid

Cat. No.: B14652720
CAS No.: 51824-88-5
M. Wt: 343.94 g/mol
InChI Key: SOLXFYOUVHOBCR-UHFFFAOYSA-N
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Description

(1,2-Dibromo-2-phenylethyl)phosphonic acid is an organophosphorus compound characterized by the presence of both bromine and phenyl groups attached to an ethyl backbone, which is further bonded to a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dibromo-2-phenylethyl)phosphonic acid typically involves the bromination of a precursor compound, such as 1,2-diphenylethene (stilbene), followed by the introduction of the phosphonic acid group. One common method involves the addition of bromine to the double bond of stilbene, forming 1,2-dibromo-1,2-diphenylethane. This intermediate can then be reacted with a phosphite reagent under suitable conditions to yield the desired phosphonic acid .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: (1,2-Dibromo-2-phenylethyl)phosphonic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.

    Hydrolysis: The phosphonic acid group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols, for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, for oxidation reactions.

    Reducing Agents: Such as sodium borohydride, for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce phosphonic acid derivatives with higher oxidation states.

Scientific Research Applications

(1,2-Dibromo-2-phenylethyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1,2-Dibromo-2-phenylethyl)phosphonic acid exerts its effects involves the interaction of the phosphonic acid group with target molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways. The bromine atoms may also play a role in the compound’s reactivity, facilitating the formation of covalent bonds with biological targets .

Comparison with Similar Compounds

    (1,2-Dibromo-2-phenylethane): Lacks the phosphonic acid group, making it less versatile in terms of chemical reactivity.

    Phenylphosphonic Acid: Contains a phosphonic acid group but lacks the bromine atoms, resulting in different reactivity and applications.

    Dibromomethane: A simpler brominated compound with different chemical properties and uses.

Uniqueness: The presence of the phenyl group further enhances its stability and versatility in various chemical reactions .

Properties

CAS No.

51824-88-5

Molecular Formula

C8H9Br2O3P

Molecular Weight

343.94 g/mol

IUPAC Name

(1,2-dibromo-2-phenylethyl)phosphonic acid

InChI

InChI=1S/C8H9Br2O3P/c9-7(8(10)14(11,12)13)6-4-2-1-3-5-6/h1-5,7-8H,(H2,11,12,13)

InChI Key

SOLXFYOUVHOBCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(P(=O)(O)O)Br)Br

Origin of Product

United States

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